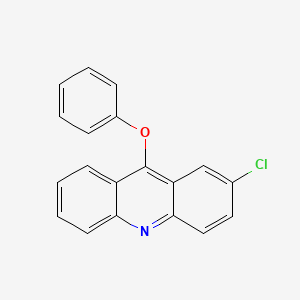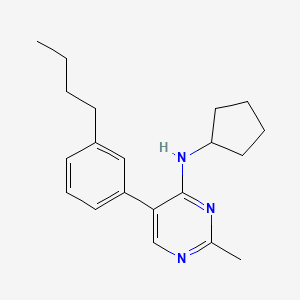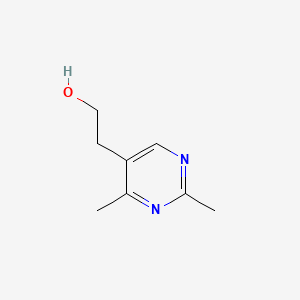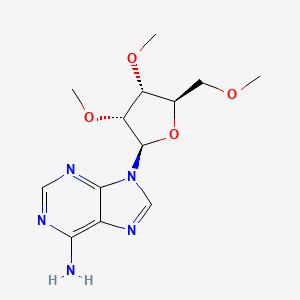
9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a synthetic nucleoside analog It is characterized by a purine base attached to a tetrahydrofuran ring, which is further substituted with methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions starting from a suitable sugar derivative. The sugar is protected and then subjected to cyclization to form the tetrahydrofuran ring.
Attachment of the Purine Base: The purine base is attached to the tetrahydrofuran ring through a glycosylation reaction. This involves the activation of the sugar moiety and its subsequent reaction with the purine base.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the purine base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties. It may inhibit viral replication or induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
作用機序
The mechanism of action of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication or inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-3,9-dihydro-6H-purin-6-one
Uniqueness
The uniqueness of 9-((2R,3R,4R,5R)-3,4-Dimethoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its stability and solubility, making it a valuable compound for various applications.
特性
CAS番号 |
60037-51-6 |
|---|---|
分子式 |
C13H19N5O4 |
分子量 |
309.32 g/mol |
IUPAC名 |
9-[(2R,3R,4R,5R)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C13H19N5O4/c1-19-4-7-9(20-2)10(21-3)13(22-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13H,4H2,1-3H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
HZZGKMFUKVDCEW-QYVSTXNMSA-N |
異性体SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC)OC |
正規SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


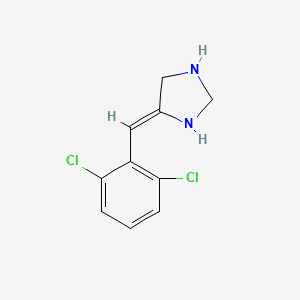
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
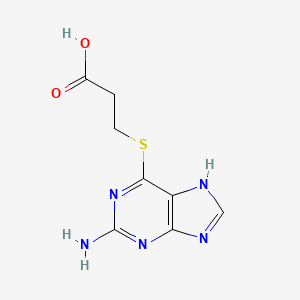
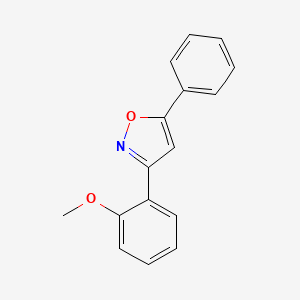
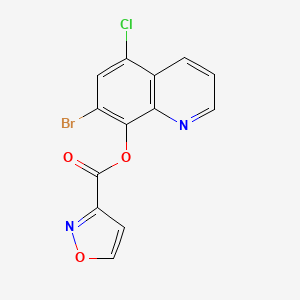
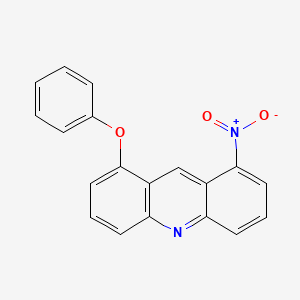
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
